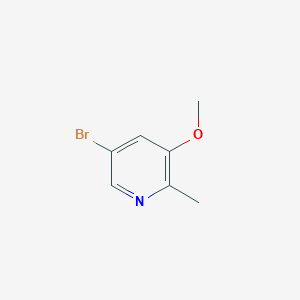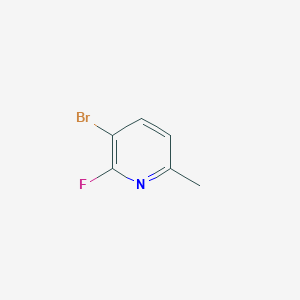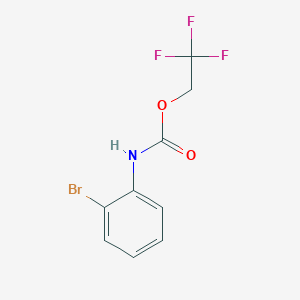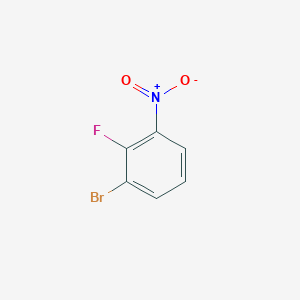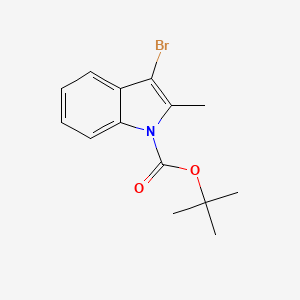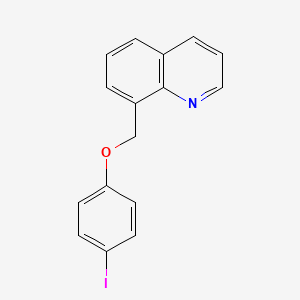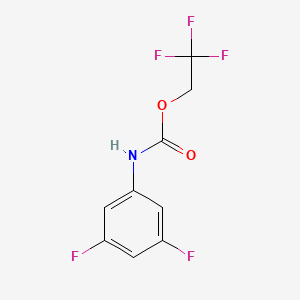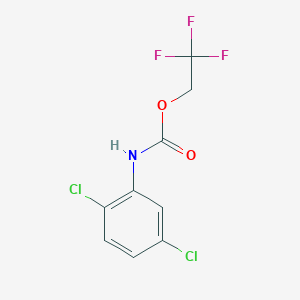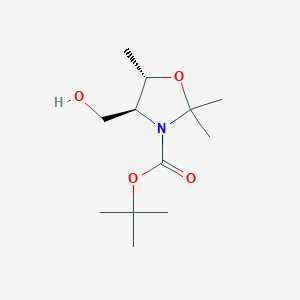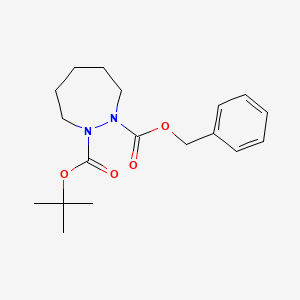![molecular formula C13H18BrN B1519400 [1-(3-Bromophényl)cyclohexyl]méthanamine CAS No. 1094766-69-4](/img/structure/B1519400.png)
[1-(3-Bromophényl)cyclohexyl]méthanamine
Vue d'ensemble
Description
[1-(3-Bromophenyl)cyclohexyl]methanamine is a chemical compound with the molecular formula C13H18BrN. It consists of a cyclohexyl ring substituted with a bromophenyl group and an amine group attached to the same carbon atom. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.
Applications De Recherche Scientifique
[1-(3-Bromophenyl)cyclohexyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of materials and chemicals with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Bromophenyl)cyclohexyl]methanamine typically involves the following steps:
Bromination: The starting material, cyclohexylmethanamine, undergoes bromination to introduce the bromophenyl group.
Cyclization: The brominated intermediate is then subjected to cyclization to form the cyclohexyl ring.
Amination: Finally, the amine group is introduced to complete the synthesis.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(3-Bromophenyl)cyclohexyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl compounds.
Mécanisme D'action
The mechanism by which [1-(3-Bromophenyl)cyclohexyl]methanamine exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
[1-(3-Bromophenyl)cyclopentyl]methanamine
1-(3-Bromophenyl)ethanamine
Uniqueness: [1-(3-Bromophenyl)cyclohexyl]methanamine is unique due to its cyclohexyl ring, which imparts different chemical and physical properties compared to its cyclopentyl and ethanamine counterparts. This structural difference can influence its reactivity and applications in various fields.
Propriétés
IUPAC Name |
[1-(3-bromophenyl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOVMSPGXGEKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


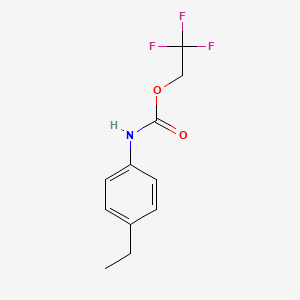
![2,2,2-trifluoroethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1519319.png)
![5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1519320.png)
![2-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B1519321.png)
